Selective Rescue of Aminoacyl-tRNA Ligase Activity: Carcinolipin vs. Straight-Chain Cholesteryl Esters
In a direct head-to-head comparison using aminoacyl-tRNA ligases (l-tyrosine, l-alanine, l-tryptophan, and l-threonine specific) purified from mammalian tissues and extracted with organic solvents to remove endogenous lipid, the original catalytic activity could be restored to 70–100% by the addition of pure cholesteryl 14-methylhexadecanoate (carcinolipin). In contrast, cholesteryl palmitate, cholesteryl margarate, and cholesteryl stearate — each tested under identical conditions — were completely inactive in restoring enzymatic function [1]. This demonstrates that the anteiso-branched structure of carcinolipin is a strict structural requirement for cofactor activity, a property not shared by any tested straight-chain cholesteryl ester.
| Evidence Dimension | Recovery of aminoacyl-tRNA ligase catalytic activity after organic solvent extraction |
|---|---|
| Target Compound Data | 70–100% restoration of original activity upon addition of cholesteryl 14-methylhexadecanoate (carcinolipin) |
| Comparator Or Baseline | Cholesteryl palmitate: 0% restoration; cholesteryl margarate: 0% restoration; cholesteryl stearate: 0% restoration |
| Quantified Difference | Carcinolipin: 70–100% activity recovery vs. 0% for all three straight-chain comparators |
| Conditions | Purified aminoacyl-tRNA ligases from mammalian tissues; extracted with organic solvents; hydroxamate and aminoacyl-tRNA formation assays; incubation with pure cholesteryl esters |
Why This Matters
A researcher requiring functional reconstitution of protein synthesis components must select carcinolipin over straight-chain cholesteryl esters, which are completely inert in this specific biochemical context.
- [1] Hradec, J. and Dušek, Z. (1969) 'Effect of cholesteryl 14-methylhexadecanoate on the activity of some amino acid-transfer ribonucleic acid ligases from mammalian tissues', Biochemical Journal, 115(5), pp. 873–880. doi: 10.1042/bj1150873. View Source
